
(2S)-2-(1-Methylcyclohexyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(1-Methylcyclohexyl)propan-1-amine: is a chiral amine compound with a cyclohexyl ring substituted with a methyl group and an amine group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(1-Methylcyclohexyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the cyclohexyl ring, which can be achieved through cyclization reactions.
Substitution: A methyl group is introduced to the cyclohexyl ring using alkylation reactions.
Amine Introduction: The propan-1-amine backbone is then attached to the substituted cyclohexyl ring through amination reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. Common industrial techniques include:
Catalytic Hydrogenation: This method is used to reduce intermediates and introduce the amine group.
Distillation and Crystallization: These purification techniques are employed to isolate and purify the final compound.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-(1-Methylcyclohexyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Various substituted amines and derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, which can be useful in drug development.
Biochemical Pathways: It is used to investigate biochemical pathways and mechanisms in living organisms.
Medicine:
Pharmaceuticals: The compound is explored for its potential therapeutic effects, including its use as an active pharmaceutical ingredient (API) in drug formulations.
Drug Delivery: It is used in the development of drug delivery systems to improve the bioavailability and efficacy of medications.
Industry:
Materials Science: The compound is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Agrochemicals: It is used in the formulation of agrochemicals to enhance crop protection and yield.
Mechanism of Action
The mechanism of action of (2S)-2-(1-Methylcyclohexyl)propan-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-(Cyclohexyl)propan-1-amine: Lacks the methyl group on the cyclohexyl ring.
(2S)-2-(1-Ethylcyclohexyl)propan-1-amine: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
(2S)-2-(1-Methylcyclopentyl)propan-1-amine: Features a cyclopentyl ring instead of a cyclohexyl ring.
Uniqueness:
Structural Differences: The presence of the methyl group on the cyclohexyl ring in (2S)-2-(1-Methylcyclohexyl)propan-1-amine distinguishes it from other similar compounds, affecting its chemical reactivity and biological activity.
Chirality: The specific stereochemistry (2S) of the compound contributes to its unique interactions with molecular targets, influencing its efficacy and selectivity in various applications.
Properties
IUPAC Name |
(2S)-2-(1-methylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)10(2)6-4-3-5-7-10/h9H,3-8,11H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHCEVBLBKJPNZ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1(CCCCC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2682936.png)
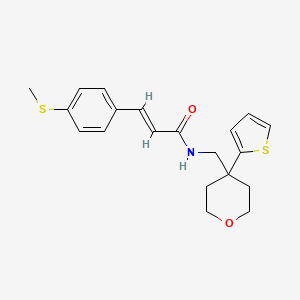
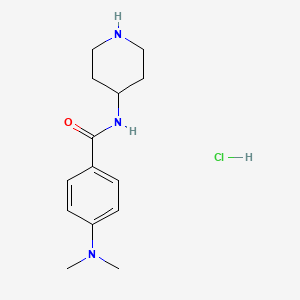

![Methyl 5-hexyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4-carboxylate](/img/structure/B2682943.png)
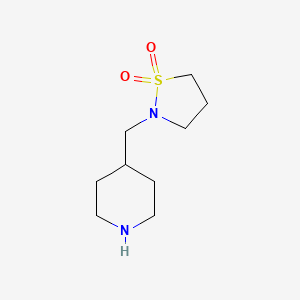
![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)
![11-Methyl-12-(4-methylphenyl)-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene-5-thiol](/img/structure/B2682949.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-methylsulfanylbenzamide](/img/structure/B2682951.png)
![4,7-dibromo-1H-benzo[d]imidazole](/img/structure/B2682952.png)
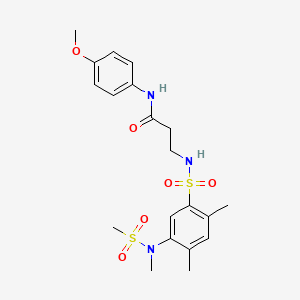
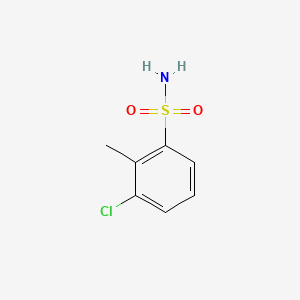
![6-[2-Oxo-tetrahydropyrimidin-1(2H)-yl]nicotinic acid](/img/structure/B2682956.png)
![(1R,5S,6S)-rel-3,3-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2682958.png)
